The compound "1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-" is a molecule of interest in the field of pharmacology and medicinal chemistry. Its structural features suggest potential biological activity, which may be harnessed for therapeutic purposes. The pharmacological characterization and structure-activity relationship (SAR) of related compounds have been explored to understand their potential applications in various fields, including their role as anti-Helicobacter pylori agents and their effects on opioid receptors.
The mechanism of action of compounds structurally related to "1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-" has been studied in the context of opioid receptors and anti-Helicobacter pylori activity. For instance, PF-04455242, a κ-opioid receptor (KOR) antagonist, has been shown to have high affinity for human, rat, and mouse KORs, with selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. This selectivity is important for its potential therapeutic applications, as it demonstrates the ability to block KOR and MOR agonist-induced analgesia in vivo, suggesting a role in treating conditions such as depression and addiction disorders1.
On the other hand, the SAR of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles has been investigated for their anti-Helicobacter pylori activity. The SAR analysis indicated that larger and more lipophilic compounds generally exhibited lower minimum bactericidal concentration (MBC) values, which is crucial for their antibacterial efficacy. However, a potential issue with these compounds is their in vivo oxidation to methyl sulfinyl derivatives, which act as proton pump inhibitors and may inadvertently promote H. felis cell growth, thus compromising their antibacterial utility2.
In pharmacology, the related compound PF-04455242 has shown promise as a KOR antagonist with potential applications in treating depression and addiction disorders. Its ability to attenuate the behavioral effects of stress and reinstate extinguished cocaine-seeking behavior in animal models highlights its therapeutic potential1.
From a medicinal chemistry perspective, the SAR of benzimidazole derivatives provides insights into designing more effective anti-Helicobacter pylori agents. The discovery that certain structural modifications can lead to unintended proton pump inhibitory effects underscores the importance of considering metabolic pathways in drug design2.
Although not directly studied for "1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-", the clinical applications of its related compounds suggest potential use in treating gastrointestinal infections caused by H. pylori. However, the challenge remains to balance antibacterial activity with the risk of promoting bacterial growth due to unintended proton pump inhibition2.
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3